2,2'-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid
Overview
Description
DP-b 99, also known as DP-b-99; DP-BAPTA-99; DPb-99; DPBAPTA-99, is a chelating agent potentially for the treatment of acute pancreatitis.
Scientific Research Applications
Molecular Design for Selective Metal Extraction
A study focused on the molecular design of acyclic polyether dicarboxylic acids, possessing pseudo-18-crown-6 frameworks, for selective lead(II) extraction. This research synthesized compounds for the purpose of enhancing Pb(II)/Cu(II) selectivity in extraction processes, highlighting the compound's potential in environmental cleanup and metal recovery from waste sources (Hayashita et al., 1999).
Development of Sensors for Metal Ions
Another study utilized a synthesized molecular receptor based on a similar compound structure for developing new colorimetric and electrochemical sensors for metal ion complexation, particularly mercury ions. This research demonstrates the compound's applicability in creating sensors that can detect and measure the presence of specific metal ions in various samples, with implications for environmental monitoring and health (Buica et al., 2018).
Monitoring of Mn(2+) Ions
Research into the development of Mn(2+) ion-selective sensors used derivatives of this compound to fabricate coated pyrolytic graphite electrodes. This study highlights the compound's role in enhancing sensor sensitivity and selectivity towards Mn(2+) ions, offering potential applications in various industrial and environmental monitoring contexts (Sahani et al., 2015).
Fluorescent Probe for Zinc(II) and Cell Imaging
A vanillinyl Schiff base derivative of the compound showed exceptional fluorescent zinc sensing properties, proving useful for zinc bioimaging. This application underscores the compound's utility in biological research, particularly in studying zinc's role within biological systems and its implications for health and disease (Bhanja et al., 2015).
Coordination Polymers and Material Science Applications
The compound's structure has been utilized in synthesizing novel bis ligands for coordination polymers with metals such as Cu, Co, Ni, Mn, and Zn. These materials have been studied for their magnetic properties, molecular weight, and potential antibacterial and antifungal activities, suggesting a wide range of applications in material science and biomedical research (Shukla et al., 2012).
properties
IUPAC Name |
2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBVHPWUIHWRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187908 | |
Record name | DP-b 99 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
DP-b99 is a discovery product, rationally designed using D-Pharm’s proprietary technology, Membrane Active Chelators (MAC). Considerable evidence suggests that redistribution of metal ions and disturbances in metal ion homeostasis are key components in the cascade of events underlying cell damage in stroke. In the first hours post-stroke ion disturbances cause excitatory cell damage and in the days and weeks following they contribute to edema, inflammation and cell death. DP-b99 is a novel approach to neuroprotection based on selective modulation of calcium, zinc, copper and iron homeostasis in the vicinity of cell membranes. | |
Record name | DP-b99 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05820 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
DP-b99 | |
CAS RN |
222315-88-0 | |
Record name | DP-b99 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222315880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DP-b 99 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DP-B99 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDX7IXK9CU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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